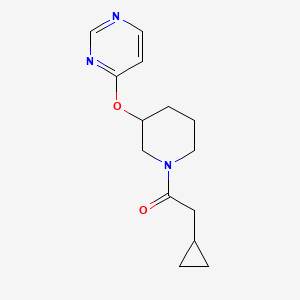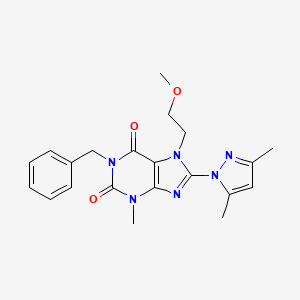
tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)carbamate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a carbamate formation reaction, typically using tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The pyridine moiety can engage in π-π interactions or hydrogen bonding, while the piperidine ring provides structural rigidity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate: Similar structure but with a different substitution pattern on the piperidine ring.
tert-Butyl (1-(1-(pyridin-3-yl)ethyl)piperidin-3-yl)carbamate: Similar structure but with the pyridine moiety attached at a different position.
Uniqueness
tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)carbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group also imparts steric hindrance, affecting the compound’s interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
tert-butyl N-[1-(1-pyridin-2-ylethyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(15-9-5-6-10-18-15)20-11-7-8-14(12-20)19-16(21)22-17(2,3)4/h5-6,9-10,13-14H,7-8,11-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGVPLURQHUYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCCC(C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2655581.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2655582.png)

![2-(tert-butyl)-6-[(4-chlorophenyl)sulfonyl]-5-(methylthio)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2655586.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2655592.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![3-Cyclopropyl-6-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2655597.png)
